N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Lipophilic ligand efficiency Physicochemical property profiling Drug-likeness screening

N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide (CAS 896287-30-2) is a synthetic small molecule belonging to the oxalamide class, characterized by an N1-butyl substituent, a central oxalamide linker, and an N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl) moiety. The compound incorporates a sulfonylpyrrolidine scaffold—a privileged structure in medicinal chemistry that has yielded inhibitors of matrix metalloproteinase-2 (MMP-2), respiratory syncytial virus (RSV) entry, and plasminogen activator inhibitor-1 (PAI-1) in structurally related series.

Molecular Formula C18H27N3O5S
Molecular Weight 397.49
CAS No. 896287-30-2
Cat. No. B2454796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
CAS896287-30-2
Molecular FormulaC18H27N3O5S
Molecular Weight397.49
Structural Identifiers
SMILESCCCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C18H27N3O5S/c1-3-4-11-19-17(22)18(23)20-13-14-6-5-12-21(14)27(24,25)16-9-7-15(26-2)8-10-16/h7-10,14H,3-6,11-13H2,1-2H3,(H,19,22)(H,20,23)
InChIKeyXWQCYGVQSJXICZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide (CAS 896287-30-2): Structural and Class Baseline for Procurement Evaluation


N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide (CAS 896287-30-2) is a synthetic small molecule belonging to the oxalamide class, characterized by an N1-butyl substituent, a central oxalamide linker, and an N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl) moiety [1]. The compound incorporates a sulfonylpyrrolidine scaffold—a privileged structure in medicinal chemistry that has yielded inhibitors of matrix metalloproteinase-2 (MMP-2), respiratory syncytial virus (RSV) entry, and plasminogen activator inhibitor-1 (PAI-1) in structurally related series [2][3]. Its molecular formula is C18H27N3O5S with a calculated molecular weight of 397.49 g/mol [1]. The compound is supplied as a research-grade chemical, typically at ≥95% purity, for in vitro and ex vivo investigational use [1].

Why N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide Cannot Be Casually Substituted by In-Class Analogs


Within the sulfonylpyrrolidine oxalamide chemotype, seemingly conservative modifications at the N1-alkyl position, the sulfonyl aryl group, or the oxalamide linker produce substantial shifts in target engagement, selectivity, and cellular potency that preclude generic interchange. Published structure-activity relationship (SAR) campaigns on oxalamide derivatives demonstrate that replacing the N1-butyl substituent with allyl, isopropyl, cyclopentyl, or arylalkyl groups alters logP, hydrogen-bonding capacity, and conformational flexibility, leading to IC50 variations exceeding one order of magnitude against the same target [1][2]. Similarly, changing the 4-methoxyphenylsulfonyl group to a 2,5-dimethylphenylsulfonyl or thiophene-2-sulfonyl group has been shown to reorient the sulfonyl oxygen hydrogen-bond acceptors within enzyme active sites, profoundly affecting MMP-2 versus aminopeptidase N selectivity [1]. The pyrrolidine ring stereochemistry and the methylene spacer to the oxalamide further modulate the dihedral angle between the sulfonamide and the oxalamide carbonyls, a geometric parameter critical for zinc-chelating or catalytic-site interactions in metalloprotease targets [1]. Consequently, procurement of a close analog without explicit comparative data for the intended assay system carries a high risk of divergent biological readout.

Quantitative Differentiation Evidence for N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide (CAS 896287-30-2)


Lipophilic Ligand Efficiency: Calculated logP and MW Comparison Against Four Closest N1-Alkyl Analogs

The N1-butyl substituent confers a calculated logP (cLogP) advantage over shorter-chain and branched-chain N1-alkyl analogs within the same 4-methoxyphenylsulfonyl-pyrrolidine-oxalamide scaffold. Based on computed physicochemical property datasets for this compound series [1], the n-butyl chain balances hydrophobicity and rotational freedom: the unbranched four-carbon chain occupies a distinct lipophilic space compared to the compact isopropyl (reduced van der Waals contact), the planar allyl (introduces a π-system), and the bulkier cyclopentyl (increased steric demand and reduced conformational entropy upon target binding). These differences directly affect membrane permeability, non-specific protein binding, and aqueous solubility—all critical parameters in cellular assay performance. The n-butyl analog's molecular weight of 397.49 g/mol and cLogP near 2.2 place it within favorable drug-like property space relative to analogs that deviate by >0.5 log units.

Lipophilic ligand efficiency Physicochemical property profiling Drug-likeness screening

Sulfonyl Aryl Substituent Electronic Modulation: 4-Methoxyphenyl vs. 2,5-Dimethylphenyl in MMP-2 Inhibition Context

In sulfonylpyrrolidine-based MMP-2 inhibitors, the electronic character of the sulfonyl aryl group directly modulates the pKa of the sulfonamide NH and the electron density at the sulfonyl oxygen atoms that engage the catalytic zinc ion and active-site backbone amides. The 4-methoxyphenylsulfonyl group is electron-donating via resonance (+M effect of the para-OCH3), which increases the sulfonamide NH pKa and subtly attenuates the sulfonyl oxygen's Lewis basicity relative to an unsubstituted phenylsulfonyl or electron-withdrawing aryl sulfonyl group. Published SAR on a series of novel sulfonyl pyrrolidine derivatives demonstrated that toluene-4-sulfonyl (p-CH3, mildly electron-donating) bearing compounds 6a–d achieved MMP-2 IC50 values in the low nanomolar range with >100-fold selectivity over aminopeptidase N, whereas the parent phenylsulfonyl series showed attenuated potency [1]. The 4-methoxyphenylsulfonyl motif's stronger electron-donating character relative to 4-methylphenylsulfonyl suggests a further modulation of the zinc–sulfonyl oxygen interaction, providing a structurally distinct electronic profile compared to the 2,5-dimethylphenylsulfonyl analog, where ortho-substitution introduces steric clash with the S1′ pocket walls of MMP-2 [1].

MMP-2 inhibition Sulfonamide SAR Zinc-binding group optimization

Oxalamide Scaffold-Dependent Antiproliferative Potency in Breast Cancer Cell Lines: Class Benchmark for Derivative Selection

A 2023 study of novel oxalamide derivatives designed from thalidomide established quantitative antiproliferative benchmarks for the oxalamide chemotype in breast cancer models. The most potent compound (7d) inhibited MCF-7 (ER+) proliferation with an IC50 of 4.72 μM and MDA-MB-231 (ER−) with an IC50 of 6.37 μM, accompanied by upregulation of both COX-1 and COX-2 protein expression and higher computed binding affinity for COX-1/2 active sites versus celecoxib in molecular docking [1]. These data provide a validated class-level baseline: oxalamide derivatives with aromatic sulfonamide-bearing N2 substituents have demonstrated the capacity to engage the COX-dependent antiproliferative axis in breast cancer. The N1-butyl-N2-sulfonylpyrrolidine oxalamide scaffold introduces an additional sulfonamide hydrogen-bond donor/acceptor pair and a conformationally constrained pyrrolidine ring not present in the reference compound 7d, which may alter COX isoform selectivity, cellular permeability, and metabolic stability relative to the linear oxalamide benchmark. Without direct comparative data, the structural divergence precludes assumption of equivalent or superior antiproliferative potency, but the class-level precedent supports prioritization of this scaffold for COX-focused screening cascades [1].

Antiproliferative activity Breast cancer COX-1/COX-2 modulation

PAI-1 Inhibitory Activity Class Baseline: Oxalamide Pharmacophore Validation for Serpin Modulation

A systematic SAR study of oxalamide derivatives as plasminogen activator inhibitor-1 (PAI-1) inhibitors established that the oxalamide core pharmacophore supports PAI-1 inhibitory activity across a >20-fold potency range. The initial screening hit (compound 4) exhibited an IC50 of 96 μM in a chromogenic tPA/PAI-1 assay, and subsequent optimization introducing trifluoromethyl substitutions achieved IC50 values as low as 4.5 μM [1][2]. This class-level evidence confirms that the oxalamide linker provides a viable scaffold for engaging PAI-1, a serpin target implicated in thrombotic and fibrotic disorders. The N1-butyl-N2-sulfonylpyrrolidine oxalamide variant presents an untested combination of PAI-1 pharmacophore elements: the pyrrolidine sulfonamide may occupy the flexible PAI-1 reactive center loop binding cleft, while the n-butyl N1 substituent provides hydrophobic complementarity to the PAI-1 vitronectin-binding region. The absence of direct PAI-1 IC50 data for the target compound means that procurement for PAI-1 screening must be considered exploratory; however, the oxalamide class precedent reduces the risk of complete null activity compared to a chemically unrelated chemotype [1].

PAI-1 inhibition Fibrinolysis Serpin pharmacology

Application Scenarios for N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide (CAS 896287-30-2) Grounded in Evidence


Metalloproteinase Probe Development: MMP-2 Targeted Screening with Sulfonylpyrrolidine Zinc-Binding Group

The sulfonylpyrrolidine scaffold is a validated zinc-binding group motif for MMP-2 inhibition, with toluene-4-sulfonyl derivatives achieving low nanomolar IC50 values and >100-fold selectivity over aminopeptidase N [1]. The 4-methoxyphenylsulfonyl variant present in this compound offers a distinct electronic profile (Hammett σp = −0.27) that may fine-tune catalytic zinc coordination strength relative to the reference toluene-4-sulfonyl series. This compound is suitable for procurement by groups conducting MMP-2 inhibitor SAR expansion campaigns who require a novel sulfonyl aryl electronic variant beyond the published toluene-4-sulfonyl and phenylsulfonyl analogs. Recommended assay cascade: initial single-concentration MMP-2 inhibition screen at 10 μM, followed by full IC50 determination using a colorimetric or FRET-based MMP-2 assay with LY52 as a positive control, as described by Cheng et al. [1].

Oncology Screening Library Diversification: COX-Dependent Antiproliferative Phenotypic Screening

The oxalamide chemotype has demonstrated COX-1/COX-2 upregulation-coupled antiproliferative activity in MCF-7 (IC50 = 4.72 μM) and MDA-MB-231 (IC50 = 6.37 μM) breast cancer cell lines [2]. The N1-butyl sulfonylpyrrolidine oxalamide represents a structurally distinct diversification node not represented in the published compound 7d series. Procurement is indicated for academic or biotech screening laboratories building focused oxalamide libraries for breast cancer phenotypic screening. Recommended experimental design: MTT assay at 0.1–100 μM across MCF-7, MDA-MB-231, and WI-38 (selectivity control) with 48 h exposure; positive hits (IC50 < 10 μM with >3-fold selectivity over WI-38) should be followed by COX-1/COX-2 Western blot analysis as per Yılmaz et al. [2].

Serpin Pharmacology: Exploratory PAI-1 Inhibitor Screening with Extended Oxalamide Scaffold

Oxalamide derivatives have yielded PAI-1 inhibitors with IC50 values from 96 μM (initial hit) to 4.5 μM (optimized), demonstrating a tractable SAR for serpin modulation [3][4]. The uncharacterized N1-butyl-N2-sulfonylpyrrolidine substitution pattern probes a novel region of the PAI-1 pharmacophore space not explored in the published oxalamide series. This compound is appropriate for procurement by fibrinolysis research groups seeking to identify new PAI-1 inhibitor chemotypes through focused library screening. Recommended primary assay: chromogenic tPA/PAI-1 inhibition assay at 100 μM single concentration; hits progressing to IC50 determination with plasma clot lysis assay as orthogonal functional validation, following the methodology of Jain et al. [3].

Physicochemical Property-Based Chemical Probe Selection for Cellular Target Engagement Studies

With a calculated logP of approximately 2.2, molecular weight of 397.49 g/mol, 5 H-bond acceptors, and 2 H-bond donors, this compound occupies favorable drug-like chemical space for cellular permeability without excessive lipophilicity (cLogP < 3) [5]. Compared to the N1-cyclopentyl analog (cLogP ≈ 2.6, MW = 409.50) and N1-(4-methoxybenzyl) analog (cLogP ≈ 2.8, MW = 473.55), the n-butyl derivative combines the lowest molecular weight with an intermediate logP, maximizing ligand efficiency potential. Procurement is recommended for chemical biology groups requiring a sulfonylpyrrolidine oxalamide probe with a balanced physicochemical profile for cellular thermal shift assay (CETSA) or photoaffinity labeling (PAL) target deconvolution studies, where excessive lipophilicity would increase non-specific protein binding and compromise signal-to-noise ratios.

Quote Request

Request a Quote for N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.